

# Generic Ledipasvir (Acetone) Formulations: A Bioequivalence Comparison

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioequivalence of generic **ledipasvir** (acetone) formulations with the reference product, Harvoni®. The information presented is based on publicly available data from bioequivalence studies and guidance from regulatory agencies.

# **Executive Summary**

Generic formulations of ledipasvir, in a fixed-dose combination with sofosbuvir, have been developed to provide more accessible treatment options for Hepatitis C Virus (HCV) infection. To ensure therapeutic equivalence, these generic products must demonstrate bioequivalence to the originator product. This guide summarizes the key pharmacokinetic parameters from a pivotal bioequivalence study and outlines the standard experimental protocols recommended by regulatory bodies such as the World Health Organization (WHO) and the U.S. Food and Drug Administration (FDA).

# Data Presentation: Bioequivalence of Ledipasvir

The following table summarizes the key pharmacokinetic parameters for ledipasvir from a bioequivalence study comparing a generic formulation to the reference product, Harvoni®, in healthy adult volunteers. The study was a single-dose, randomized-sequence, open-label, reference-replicated, 3-period crossover design conducted under fasting conditions.



| Pharmacokinetic<br>Parameter                                                    | Geometric Mean Ratio<br>(Test/Reference) % | 90% Confidence Interval |
|---------------------------------------------------------------------------------|--------------------------------------------|-------------------------|
| Cmax (Maximum Plasma<br>Concentration)                                          | Not Reported                               | 87.33% - 115.15%        |
| AUClast (Area Under the Curve from time 0 to the last measurable concentration) | Not Reported                               | 83.82% - 112.26%        |

Data sourced from a study by Wasef et al. on a fixed-dose combination tablet of sofosbuvir and ledipasvir.

#### Interpretation of Data:

For a generic drug to be considered bioequivalent to the reference product, the 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC must fall within the predetermined range of 80.00% to 125.00%[1]. The data presented in the table demonstrates that the 90% CIs for both Cmax and AUClast for the generic ledipasvir formulation are well within this acceptance range. This indicates that the rate and extent of absorption of ledipasvir from the generic product are equivalent to that of the reference product.

## **Experimental Protocols**

Bioequivalence studies for generic ledipasvir formulations are typically conducted based on guidelines provided by regulatory agencies. The following outlines a standard protocol for such a study.

### **Study Design**

A single-dose, randomized, open-label, two-period, two-sequence crossover study is the generally recommended design[1]. However, due to the high intra-subject variability of ledipasvir, a replicate design may also be employed[1].

 Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers are typically enrolled.



- Dosage: A single oral dose of the test product (generic ledipasvir/sofosbuvir) and the reference product (Harvoni®) is administered in each study period.
- Washout Period: An adequate washout period between the two treatment periods is required
  to ensure that the drug from the first period is completely eliminated before the second
  period begins.
- Fasting/Fed Conditions: Studies are generally conducted under fasting conditions.
- Blood Sampling: Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile of ledipasvir.

### **Bioanalytical Method**

The concentration of ledipasvir in plasma samples is determined using a validated bioanalytical method, typically liquid chromatography with tandem mass spectrometry (LC-MS/MS). The method must be validated for linearity, accuracy, precision, selectivity, and stability.

## **Pharmacokinetic Analysis**

The primary pharmacokinetic parameters for assessing bioequivalence are:

- Cmax: The maximum observed plasma concentration of the drug.
- AUC0-t: The area under the plasma concentration-time curve from time zero to the last quantifiable concentration.
- AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity.

Statistical analysis is performed on the log-transformed Cmax and AUC data to determine the geometric mean ratios and their 90% confidence intervals.

# Visualizations Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a generic drug.







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. extranet.who.int [extranet.who.int]
- To cite this document: BenchChem. [Generic Ledipasvir (Acetone) Formulations: A Bioequivalence Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15158386#bioequivalence-study-of-generic-ledipasvir-acetone-formulations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com